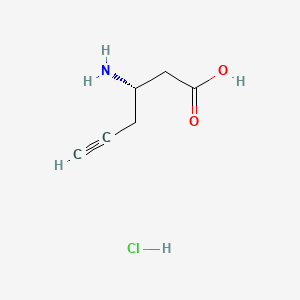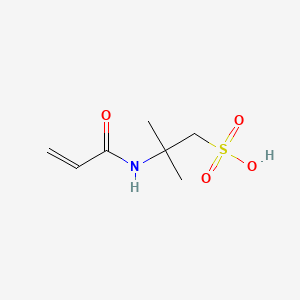
(S)-3-Amino-5-hexynoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino acids are organic compounds that combine to form proteins. They are essential for life and play a key role in the function of almost every part of the human body . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Chemical Reactions Analysis
The chemical reactions involving amino acids and hydrochloride would depend on the specific conditions and reactants involved. For example, hydrochloric acid is known to react with bases and is often used in the industry for various purposes .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-5-hexynoic acid hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of the carboxylic acid group, the addition of an amino group, and the deprotection of the carboxylic acid group. The stereochemistry of the final product is controlled by the choice of starting material and the reaction conditions.", "Starting Materials": [ "Hex-5-ynoic acid", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol", "Ammonium chloride", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium cyanoborohydride", "Methanol", "Chloroacetic acid", "Triethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Diisopropylethylamine", "Pyridine", "Methyl tert-butyl ether", "Tetrahydrofuran", "Dichloromethane", "Acetonitrile", "Hexanes", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group", "Hex-5-ynoic acid is dissolved in diethyl ether and treated with hydrochloric acid and sodium hydroxide to form the corresponding hydrochloride salt. The salt is then treated with sodium bicarbonate to neutralize the solution. The resulting solution is then cooled to 0°C and treated with a solution of ethyl chloroformate in diethyl ether. The reaction mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature. The resulting mixture is then washed with water and dried over sodium sulfate. The diethyl ether is removed under reduced pressure to yield the protected carboxylic acid intermediate.", "Step 2: Addition of an amino group", "The protected carboxylic acid intermediate is dissolved in ethanol and treated with ammonium chloride and sodium nitrite to form the corresponding diazonium salt. The diazonium salt is then treated with sodium azide to form the corresponding azide intermediate. The azide intermediate is then reduced with sodium borohydride in acetic acid to form the corresponding amine intermediate.", "Step 3: Deprotection of the carboxylic acid group", "The amine intermediate is dissolved in a mixture of methanol and chloroacetic acid and treated with triethylamine, N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, and N-hydroxysuccinimide to form the corresponding activated ester intermediate. The activated ester intermediate is then treated with diisopropylethylamine and pyridine in methyl tert-butyl ether to form the corresponding carboxylic acid intermediate. The carboxylic acid intermediate is then dissolved in tetrahydrofuran and treated with dichloromethane and acetonitrile to form the corresponding hydrochloride salt. The hydrochloride salt is then dissolved in a mixture of hexanes and water and the pH is adjusted with sodium hydroxide to yield the final product, (S)-3-Amino-5-hexynoic acid hydrochloride." ] } | |
Numéro CAS |
270596-46-8 |
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(3S)-3-aminohex-5-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |
Clé InChI |
DWFMCQGMVSIJBN-YFKPBYRVSA-N |
SMILES isomérique |
C#CC[C@@H](CC(=O)O)N |
SMILES |
C#CCC(CC(=O)O)N.Cl |
SMILES canonique |
C#CCC(CC(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















